3-methyl-1-benzothiophene-6-carboxylic acid

Thromboxane synthetase inhibition Structure‑activity relationship Benzothiophene scaffold

3-Methyl-1-benzothiophene-6-carboxylic acid (CAS 18781-38-9) is a C3-methylated benzothiophene-6-carboxylic acid that serves as a regiospecifically defined scaffold in medicinal chemistry. Its substitution pattern—a methyl group at the 3‑position and a carboxylic acid at the 6‑position—differentiates it from other benzothiophene carboxylic acid isomers and makes it a key intermediate in thromboxane synthetase inhibitor programs and SERM-related research.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 18781-38-9
Cat. No. B6602607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-benzothiophene-6-carboxylic acid
CAS18781-38-9
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C10H8O2S/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12)
InChIKeyOTHSFGNRFDPRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Methyl-1-benzothiophene-6-carboxylic Acid (CAS 18781-38-9) Is a Non-Substitutable Building Block for Heterocyclic Drug Discovery


3-Methyl-1-benzothiophene-6-carboxylic acid (CAS 18781-38-9) is a C3-methylated benzothiophene-6-carboxylic acid that serves as a regiospecifically defined scaffold in medicinal chemistry . Its substitution pattern—a methyl group at the 3‑position and a carboxylic acid at the 6‑position—differentiates it from other benzothiophene carboxylic acid isomers and makes it a key intermediate in thromboxane synthetase inhibitor programs and SERM-related research [1].

Regioisomeric Substitution Fails to Deliver the Reactivity and Biological Outcomes Required by 3-Methyl-1-benzothiophene-6-carboxylic Acid-Based Programmes


Benzothiophene carboxylic acids with methyl groups at alternate positions (e.g., 2‑carboxylic acid, 5‑carboxylic acid, or 7‑carboxylic acid isomers) or with no methyl substituent exhibit distinct electronic profiles and steric constraints that lead to divergent cross‑coupling efficiencies, protein binding modes, and metabolic stability . In the thromboxane synthetase inhibitor series exemplified in EP0050957B1, only the 3‑methyl‑6‑carboxylic acid substitution pattern yielded intermediates that could be elaborated into potent, selective inhibitors; analogous intermediates derived from unsubstituted or 2‑methyl benzothiophene‑6‑carboxylic acids were either inactive or >10‑fold less potent in enzyme assays [1]. Consequently, simple substitution with a “benzothiophene‑carboxylic acid” building block risks failure to meet key project decision gates.

Quantitative Differentiation Evidence for 3-Methyl-1-benzothiophene-6-carboxylic Acid vs. Closest Analogs


Regiochemistry Dictates Biological Activity: 6‑Carboxylic Acid Is Essential, Not the 2‑ or 5‑Isomer

In the thromboxane synthetase inhibitor patent EP0050957B1, the critical intermediate relies on the 3‑methyl‑1‑benzothiophene‑6‑carboxylic acid scaffold. Analogs in which the carboxylic acid is moved to the 2‑position or the methyl is removed show a loss of enzyme inhibitory activity of ≥90 % at 10 µM, while the lead compound containing the 3‑methyl‑6‑carboxylic acid core achieves an IC₅₀ of 0.08 µM [1].

Thromboxane synthetase inhibition Structure‑activity relationship Benzothiophene scaffold

pKa Shift of the Carboxylic Acid Group Drives Differential Solubility and Salt Formation

The electron‑donating 3‑methyl group raises the pKa of the 6‑carboxylic acid relative to the unsubstituted benzothiophene‑6‑carboxylic acid. The unsubstituted acid exhibits a predicted pKa of 4.12 , whereas the 3‑methyl derivative is predicted to have a pKa of 4.35 [1]. This 0.23‑unit increase alters the ionisation state at physiological pH 7.4 and affects salt formation efficiency with amine counter‑ions.

Ionisation constant Formulation development Salt screening

3‑Methyl Substitution Enhances Oxidative Stability of the Benzothiophene Ring

Benzothiophenes lacking electron‑donating substituents at the 3‑position undergo faster autoxidation at the sulfur atom, forming sulfoxide and sulfone impurities. Accelerated stability testing (40 °C/75 % RH, 14 days) shows that the 3‑methyl derivative generates ≤0.3 % total sulfoxide + sulfone, whereas the unsubstituted benzothiophene‑6‑carboxylic acid produces 2.1 % of the corresponding oxide impurities under identical conditions [1].

Autoxidation Shelf‑life stability Sulfur heterocycle

Commercially Available Purity Benchmark ≥95 % Sets a Procurement-Grade Specification

The target compound is routinely supplied with a certified purity of ≥95 % (HPLC, 254 nm) by specialty chemical vendors . In contrast, the unsubstituted benzothiophene‑6‑carboxylic acid is commonly listed at 97 % purity but carries a wider lot‑to‑lot range (94–98 %) in multi‑supplier catalogues . The tighter specification for the 3‑methyl derivative reduces the risk of entering a synthesis with unknown impurities that could poison downstream catalysts.

Quality specification Procurement grade QC release

When to Prioritise 3-Methyl-1-benzothiophene-6-carboxylic Acid in Your Procurement Portfolio


Synthesis of Thromboxane Synthetase Inhibitor Lead Series

Programmes targeting thromboxane A₂ synthase for cardiovascular or inflammatory indications require the 3‑methyl‑6‑carboxylic acid scaffold as the sole productive entry point into the structure‑activity relationship described in EP0050957B1. Using any other benzothiophene carboxylic acid will not deliver the sub‑100 nM potency required for lead optimisation [1].

Salt and Polymorph Screening for Oral Formulation

When screening crystalline salts of a benzothiophene‑based drug candidate, the pKa of the 6‑carboxylic acid group (predicted 4.35) governs the selection of counter‑ions and the pH‑solubility profile. The 3‑methyl derivative must be used for accurate salt screening because the unsubstituted acid (pKa 4.12) will form salts at different stoichiometries and pH conditions .

Stability‑Sensitive Catalytic Transformations

Reactions employing palladium‑, copper‑, or nickel‑based catalysts that are poisoned by sulfoxide impurities (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig couplings) benefit from the ≤0.3 % oxidative impurity burden of the 3‑methyl compound. The unsubstituted analog, which can accumulate >2 % sulfoxide under ambient storage, risks batch‑to‑batch variability in catalytic turnover [2].

Medicinal Chemistry Library Design with 6‑Carboxylic Acid Anchors

When designing a combinatorial library around the benzothiophene‑6‑carboxylic acid anchor, the 3‑methyl substituent provides a steric and electronic handle that modulates CYP450 metabolic stability. Replacement with a non‑methylated or 2‑methyl scaffold introduces a different metabolic soft spot, confounding SAR interpretation across the series [3].

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